Cas no 133-11-9 (Phenyl 4-Aminosalicylate)

Phenyl 4-Aminosalicylate structure
Phenyl 4-Aminosalicylate structure
Nombre del producto:Phenyl 4-Aminosalicylate
Número CAS:133-11-9
MF:C13H11NO3
Megavatios:229.231343507767
MDL:MFCD00007788
CID:36299
PubChem ID:8609

Phenyl 4-Aminosalicylate Propiedades químicas y físicas

Nombre e identificación

    • Phenyl 4-amino-2-hydroxybenzoate
    • 4-Amino-2-hydroxybenzoic acid phenyl ester
    • Phenyl 4-Aminosalicylate
    • Phenyl-4-aminosalicylate
    • 4-Amino-2-hydroxy-benzoesaeure-phenylester
    • 4-amino-2-hydroxy-benzoic acid phenyl ester
    • p-Aminosalol
    • Phenyl-4-aminosalicy
    • phenyl-p-aminosalicylate
    • Phenyl-PAS-Tebamin
    • Pheny-PAS-Tebamin
    • Tebamin
    • Tebanyl
    • Fenamisal
    • NSC-40144
    • PHENYL PAS
    • TIMTEC-BB SBB000692
    • SPBio_000458
    • KBio2_001809
    • F19835
    • PHENYL AMINOSALICYLATE [MI]
    • SR-01000363421-1
    • Fenamisal [INN]
    • NCGC00095933-02
    • Tebamyn
    • AB00053247_02
    • SCHEMBL194250
    • Spectrum_001329
    • Phenyl aminosalicylate (USAN)
    • KBio1_001932
    • CHEMBL1200868
    • KBioGR_001273
    • phenyl-aminosalicylate
    • PHENYL AMINOSALICYLATE [ORANGE BOOK]
    • Spectrum4_000717
    • para-aminosalicylic acid phenyl ester
    • Salicyclic acid, phenyl ester
    • FENAMISAL (MART.)
    • PAS-Tebamin
    • Spectrum2_000439
    • KBio2_006945
    • Salicylic acid, 4-amino-, phenyl ester
    • Spectrum3_000877
    • EINECS 205-092-8
    • Q27195393
    • FENAMISAL [MART.]
    • FR 7
    • Pharmakon1600-00305025
    • NS00024266
    • Pheny-Pas-Tebamin (TN)
    • BSPBio_002553
    • NCGC00095933-01
    • BRD-K73157543-001-03-3
    • phenyl 4-amino-2-hydroxy-benzoate
    • Phenyl p-aminosalicylate
    • Fenamisalum (INN-Latin)
    • DTXSID7021994
    • KBio2_004377
    • FENAMISAL [WHO-DD]
    • 133-11-9
    • PHENYL AMINOSALICYLATE
    • Fenamisalum [INN-Latin]
    • Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
    • NSC40144
    • NCGC00095933-04
    • AC-19340
    • Phenyl aminosalicylate [USAN]
    • Fenamisal; NSC 40144; PAS-Tebamin
    • NSC755837
    • Spectrum5_001125
    • DTXCID201994
    • Tebamin-Leo
    • Tox21_111538
    • 52936SIP7V
    • KBio3_002053
    • HMS2091C03
    • p-Aminosalicylic acid, phenyl ester
    • SBI-0052877.P003
    • UNII-52936SIP7V
    • Salicyclic acid, 4-amino-, phenyl ester
    • AKOS015963404
    • Oprea1_625699
    • CHEBI:114203
    • KBioSS_001809
    • SR-01000363421-2
    • CCG-39964
    • SpecPlus_000892
    • Fenamisalum
    • SB80012
    • D05460
    • MFCD00007788
    • Fenamisal (INN)
    • NSC-755837
    • Tox21_111538_1
    • BRD-K73157543-001-02-5
    • CAS-133-11-9
    • SR-01000363421
    • FT-0631771
    • DB06807
    • DNVVZWSVACQWJE-UHFFFAOYSA-N
    • SPECTRUM305025
    • AS-66998
    • EN300-18532289
    • NSC 40144
    • DivK1c_006988
    • BRD-K73157543-001-04-1
    • Phenyl4-aminosalicylate
    • STL477797
    • SY287601
    • DB-005471
    • 205-092-8
    • MDL: MFCD00007788
    • Renchi: 1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2
    • Clave inchi: DNVVZWSVACQWJE-UHFFFAOYSA-N
    • Sonrisas: C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O

Atributos calculados

  • Calidad precisa: 229.07400
  • Masa isotópica única: 229.07389321g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 263
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: 12
  • Superficie del Polo topológico: 72.6Ų
  • Carga superficial: 0
  • Xlogp3: nothing

Propiedades experimentales

  • Denso: 1.2084 (rough estimate)
  • Punto de fusión: 147-152 ºC
  • Punto de ebullición: 371.13°C (rough estimate)
  • índice de refracción: 1.5500 (estimate)
  • PSA: 72.55000
  • Logp: 2.77480

Phenyl 4-Aminosalicylate Información de Seguridad

  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Período de Seguridad:S24/25
  • Términos de riesgo:R36/37/38

Phenyl 4-Aminosalicylate Datos Aduaneros

  • Código HS:2922509090
  • Datos Aduaneros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Phenyl 4-Aminosalicylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
A2B Chem LLC
AA48381-5g
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
5g
$995.00 2024-04-20
A2B Chem LLC
AA48381-250mg
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
250mg
$120.00 2024-04-20
eNovation Chemicals LLC
Y1003913-1g
phenyl 4-amino-2-hydroxybenzoate
133-11-9 95%
1g
$300 2025-02-20
TRC
P309020-2.5g
Phenyl 4-Aminosalicylate
133-11-9
2.5g
$ 1477.00 2023-09-06
eNovation Chemicals LLC
Y1003913-1g
phenyl 4-amino-2-hydroxybenzoate
133-11-9 95%
1g
$300 2024-07-24
1PlusChem
1P0011Y5-250mg
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
133-11-9 98%
250mg
$125.00 2025-02-18
A2B Chem LLC
AA48381-1g
Phenyl 4-amino-2-hydroxybenzoate
133-11-9 98%
1g
$235.00 2024-04-20
TRC
P309020-250mg
Phenyl 4-Aminosalicylate
133-11-9
250mg
$ 184.00 2023-09-06
Enamine
EN300-18532289-0.05g
phenyl 4-amino-2-hydroxybenzoate
133-11-9
0.05g
$2755.0 2023-09-18
1PlusChem
1P0011Y5-5g
Benzoic acid, 4-amino-2-hydroxy-, phenyl ester
133-11-9 98%
5g
$1034.00 2025-02-18

Phenyl 4-Aminosalicylate Literatura relevante

  • 1. 740. 4-Aminosalicylic acid and its derivatives. Part III. Some reactions of 2-acetoxy-4-nitrobenzoyl chloride and the synthesis of some aryl esters of 4-aminosalicylic acid
    P. R. Banerjea,D. J. Drain,K. H. Overton,D. E. Seymour J. Chem. Soc. 1952 3861
  • 2. Lewis acid-catalysed reactions of 2,2,2-trichloroethyl 6-diazopenicillanate and imines: rearrangements of spiro-6-aziridine- and spiro-6-oxirane-penicillanates. X-Ray crystal structures of (3S,6′S]-2,2,2-trichloroethyl 3-[4-nitrophenyl)-1-phenylspiro[aziridine-2,6′-penicillanate] and (3S,7aR)-2,2,2-trichloroethyl 2,3,5,7a-tetrahydro-7-methoxy-2,2-dimethyl-6-(4-nitrophenyl)-5-oxopyrrolo[2,1-b]thiazole-3-carboxylate
    Vincent J. Jephcote,D. Ivor John,David J. Williams J. Chem. Soc. Perkin Trans. 1 1986 2195
  • 3. Activation parameters and mechanism of the deamination of N-substituted quinone monoimines and di-imines
    Ulrich Nickel,Walther Jaenicke J. Chem. Soc. Perkin Trans. 2 1980 1601
  • Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413
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